Aripiprazole-d8 (butyl-d8)

Vue d'ensemble

Description

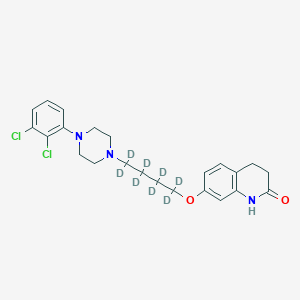

Aripiprazole is a unique antipsychotic drug with a distinctive mechanism of action, differing from other typical and atypical antipsychotics. It exhibits properties of both an agonist and antagonist in various dopaminergic models, suggesting a complex interaction with dopamine receptors. Aripiprazole's synthesis involves advanced chemical processes, reflecting its sophisticated molecular structure and the precise chemical properties that contribute to its pharmacological profile (Burris et al., 2002).

Synthesis Analysis

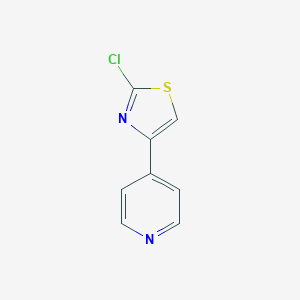

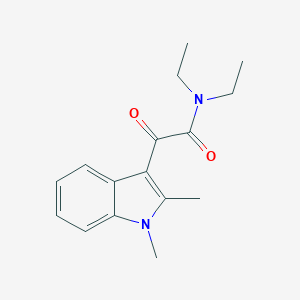

The synthesis of Aripiprazole-d8 (butyl-d8) is achieved through a two-step process starting from 1,4-dibromobutane-d8. This process yields aripiprazole-d8 with high purity, emphasizing the precise chemical manipulation required to incorporate the deuterium atoms into the aripiprazole molecule, which aids in research through quantification analysis using HPLC-MS/MS (Vohra et al., 2015).

Molecular Structure Analysis

The molecular structure of Aripiprazole reveals a complex arrangement of atoms, including a butoxy group and a piperazine ring, crucial for its interaction with dopamine receptors. The incorporation of deuterium atoms into the aripiprazole molecule does not alter its fundamental structure but is used for analytical purposes, enabling a deeper understanding of its pharmacokinetics and pharmacodynamics (Tessler & Goldberg, 2006).

Chemical Reactions and Properties

Aripiprazole's chemical properties allow it to interact with dopamine D2 receptors as a partial agonist, which is fundamental to its antipsychotic activity. The chemical reactions involved in its action include binding to receptor sites and modulating the dopaminergic system in a balanced manner, contributing to its efficacy in treating psychiatric disorders without causing significant side effects typically associated with antipsychotics (Lawler et al., 1999).

Physical Properties Analysis

The physical properties of Aripiprazole, such as its crystalline structure and solubility, are influenced by its molecular composition. The drug exists in several crystalline forms, including anhydrate, hydrate, and solvate modifications, which can affect its stability and bioavailability. The hydration dynamics of aripiprazole monohydrate, for instance, involve a complex dehydration process that impacts its physical stability (Ayala et al., 2010).

Chemical Properties Analysis

Aripiprazole's chemical behavior, including its reactivity and interaction with biological systems, is crucial for its pharmacological effects. Its partial agonism at dopamine receptors and interactions with serotonin receptors contribute to its therapeutic profile, offering benefits in treating schizophrenia and bipolar disorder while minimizing the risk of adverse effects (Jordan et al., 2002).

Applications De Recherche Scientifique

Synthesis and Characterization

Aripiprazole-d8 (butyl-d8) is a deuterium-labeled version of aripiprazole, a well-known antipsychotic medication. Research on its synthesis has shown that it can be produced with high purity, making it a valuable internal standard for quantifying non-isotopic forms of aripiprazole in pharmacokinetic studies. This synthesis involves specific chemical reactions leading to its formation with a high degree of purity, facilitating further research and development in pharmaceutical analysis (Vohra, Sandbhor, & Wozniak, 2015).

Pharmacological Activity

The pharmacological profile of aripiprazole, from which Aripiprazole-d8 is derived, includes partial agonist activity at dopamine D2 receptors and has been explored for its potential in treating various psychiatric disorders. This profile is significant for understanding the mechanistic basis of aripiprazole's therapeutic effects and side-effect profile, providing a foundation for the development of new therapies with improved efficacy and safety (Tadori, Forbes, Mcquade, & Kikuchi, 2008).

Neuroprotective Effects

Research on aripiprazole has also indicated its potential neuroprotective effects, which could extend to its deuterium-labeled variants. Specifically, aripiprazole has been shown to protect dopaminergic neurons against glutamate-induced cytotoxicity, suggesting that its mechanism of action may involve modulation of intracellular signaling pathways and neurotransmitter systems beyond its primary activity at dopamine receptors. This property might be of interest in developing therapeutic strategies for neurodegenerative diseases (Matsuo, Izumi, Kume, Takada‐Takatori, Sawada, & Akaike, 2010).

Thermal Stability and Crystallography

The study of aripiprazole's physical and chemical properties, including its thermal stability and crystalline forms, provides essential insights into its formulation and storage requirements. Research using Raman spectroscopy has investigated the thermal stability of aripiprazole monohydrate, a related compound, which may have implications for the stability and formulation of Aripiprazole-d8 as well. Understanding these properties is critical for the development and manufacturing of pharmaceutical products containing aripiprazole or its derivatives (Ayala, Honorato, Filho, Grillo, Quintero, Gilles, & Polla, 2010).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Aripiprazole is effective at treating the positive symptoms of schizophrenia and has the potential to treat negative and cognitive symptoms at least as well as other atypical antipsychotics . The drug has a favorable side-effect profile and has a low propensity to result in EPS or metabolic syndromes .

Propriétés

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-BQLKVSHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648852 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole-d8 (butyl-d8) | |

CAS RN |

1089115-04-7 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

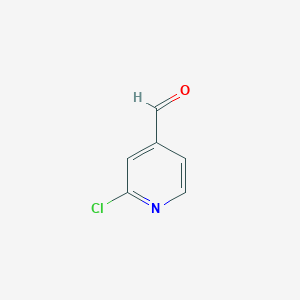

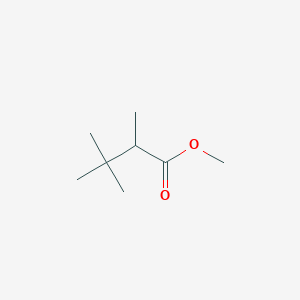

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)

![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)